

An In-depth Technical Guide to Hypnorm Neuroleptanalgesia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hypnorm*

Cat. No.: *B1201082*

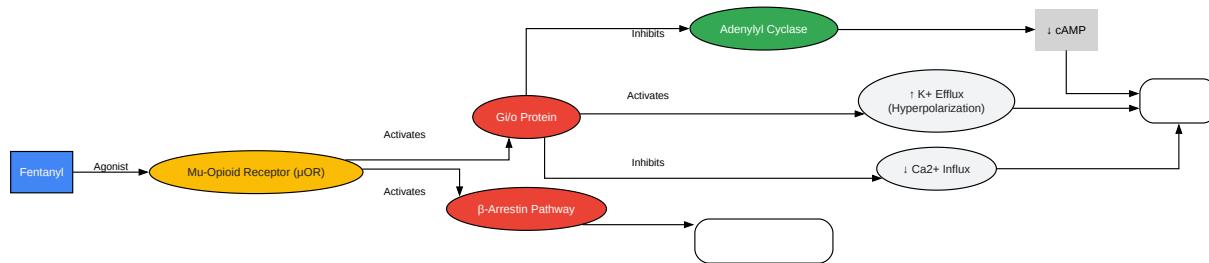
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hypnorm**, a neuroleptanalgesic agent widely used in veterinary and research settings. The guide details its composition, mechanism of action, physiological effects, and practical applications, with a focus on providing actionable data and protocols for scientific use.

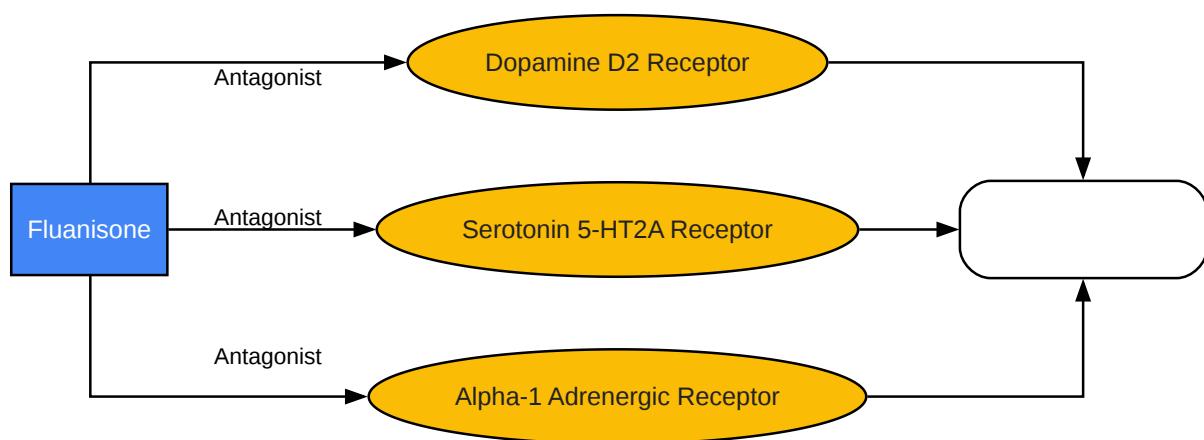
Introduction to Hypnorm Neuroleptanalgesia

Hypnorm is a proprietary veterinary drug formulation that induces a state of neuroleptanalgesia, characterized by profound sedation, immobility, and potent analgesia without complete loss of consciousness.^[1] It is a combination of a potent synthetic opioid analgesic, fentanyl citrate, and a butyrophenone neuroleptic, fluanisone.^{[2][3]} This combination is particularly valuable in a research setting for procedures requiring animal immobilization and pain relief, especially in small laboratory animals such as mice, rats, rabbits, and guinea pigs.^{[2][3]}


While **Hypnorm** alone is effective for minor procedures, it is often combined with a benzodiazepine, such as midazolam or diazepam, to achieve a plane of surgical anesthesia with adequate muscle relaxation for more invasive surgeries.^{[2][4]}

Composition and Mechanism of Action

Hypnorm's effects are the result of the synergistic actions of its two active components:


- Fentanyl Citrate: A potent synthetic opioid that is 50 to 100 times more powerful than morphine.[2] It primarily acts as a strong agonist at the mu-opioid receptors (μ ORs) located throughout the central nervous system.[2][5] Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in profound analgesia and sedation.[5][6] Fentanyl's high lipophilicity allows for rapid entry into the central nervous system.[2]
- Fluanisone: A typical antipsychotic and sedative belonging to the butyrophenone class.[2][3] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[7] Fluanisone also exhibits antagonistic activity at serotonin 5-HT2A and alpha-1 adrenergic receptors, which contributes to its sedative properties.[7] Fluanisone helps to counteract some of the undesirable side effects of fentanyl, such as excitement, and partially antagonizes fentanyl-induced respiratory depression.[2][4]

The distinct mechanisms of fentanyl and fluanisone converge to produce the state of neuroleptanalgesia.

[Click to download full resolution via product page](#)

Fentanyl's primary signaling cascade via the mu-opioid receptor.

[Click to download full resolution via product page](#)

Fluanisone's multi-receptor antagonistic action leading to sedation.

Quantitative Data

The following tables provide recommended dosages and observed physiological effects of **Hypnorm** in various laboratory animal species. Dosages can vary based on the specific strain, age, and health status of the animal, and should be adjusted based on careful monitoring.

Table 1: Recommended Dosages of **Hypnorm** and Combinations

Species	Agent(s)	Dosage	Route of Administration	Duration of Action
Mouse	Hypnorm	0.01 ml/30 g (0.105 mg/kg Fentanyl Citrate, 3.333 mg/kg Fluanisone)	Intraperitoneal (IP)	30-60 minutes of sedation
Hypnorm + Diazepam	Hypnorm/30 g (IP) + 5 mg/kg Diazepam (IP)	0.01 ml IP		20-40 minutes of surgical anesthesia
Hypnorm + Midazolam	See protocol for mixture; 10.0 ml/kg of mixture	IP		Surgical anesthesia
Rat	Hypnorm	0.4 ml/kg (0.126 mg/kg Fentanyl Citrate, 4 mg/kg Fluanisone)	Intramuscular (IM) or IP	30-60 minutes of sedation
Hypnorm + Diazepam	Hypnorm/kg (IM) + 2.5 mg/kg Diazepam (IP)	0.3 ml IM and IP		20-40 minutes of surgical anesthesia
Rabbit	Hypnorm	0.5 ml/kg (0.158 mg/kg Fentanyl Citrate, 5 mg/kg Fluanisone)	IM	30-60 minutes of sedation
Hypnorm + Diazepam	Hypnorm/kg (IM) + 2 mg/kg Diazepam (IP or IV)	0.3 ml IM and IP/IV		20-40 minutes of surgical anesthesia
Hypnorm + Midazolam	0.3 ml Hypnorm/kg (IM)	IM and IP		20-40 minutes of surgical

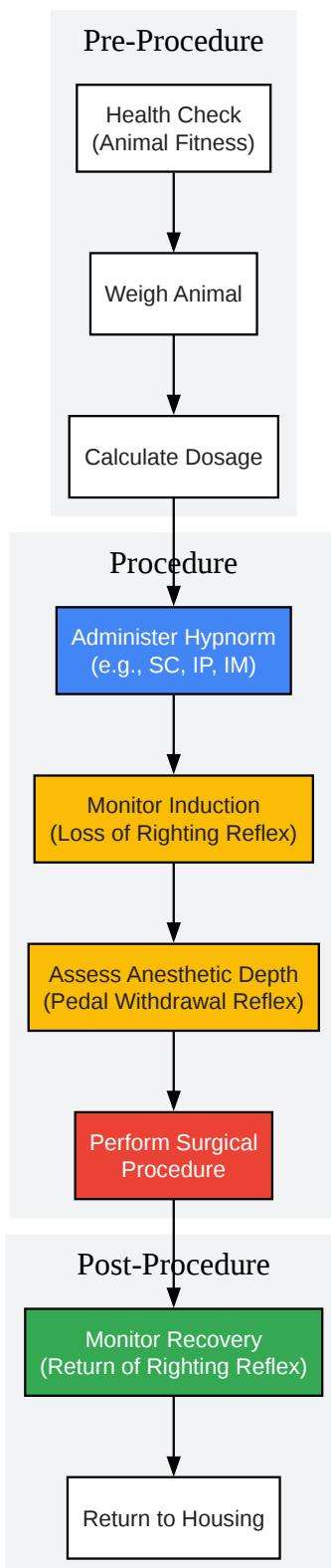
	+ 2.0 mg/kg Midazolam (IP)		anesthesia
Guinea Pig	Hypnorm	1 ml/kg (0.315 mg/kg Fentanyl Citrate, 10 mg/kg Fluanisone)	IM 30-60 minutes of sedation
Hypnorm + Diazepam	1 ml Hypnorm/kg (IM) + 2.5 mg/kg Diazepam (IP)	IM and IP	20-40 minutes of surgical anesthesia

Data compiled from product characteristics summary.[\[2\]](#)

Table 2: Quantitative Physiological Effects of Fentanyl in Rodents

Parameter	Species	Fentanyl Dose	Effect
Respiratory Rate	Rat	100 µg/kg SC	-38% decrease (from 170 to 100 bpm) at peak effect (approx. 30 min) [2][8]
Minute Volume	Rat	100 µg/kg SC	-58% decrease at peak effect (approx. 30 min) [2][8]
Heart Rate	Rat	100 µg/kg SC	No significant effect (<10% variation) [2][8]
Mean Arterial Pressure (MAP)	Mouse	3.313 mg/kg (in FFM combo)	Maintained at a stable ~78 mmHg
Heart Rate	Mouse	3.313 mg/kg (in FFM combo)	Maintained at a stable ~431 bpm
Arterial pCO ₂	Rat	High-dose	Increase of 49.4 mmHg within 5 minutes

Note: Data for the **Hypnorm** combination is limited; effects are primarily driven by fentanyl. FFM refers to a Fentanyl-Fluanisone-Midazolam combination.


Experimental Protocols

The following is a detailed methodology for a common application of **Hypnorm** neuroleptanalgesia: intracranial surgery in neonatal rats. This protocol is adapted from a study demonstrating its successful use with a high survival rate.[9][10]

Protocol: Intracranial Surgery in Neonatal Rats (7-day-old)

- Animal Preparation:
 - Acclimatize the dam and litter to the housing facility for at least 24 hours prior to the procedure.
 - On the day of surgery, weigh the 7-day-old rat pup to ensure accurate drug dosage.
- Anesthetic Administration:
 - Administer **Hypnorm** via subcutaneous (SC) injection at the appropriate dosage. The subcutaneous route was found to be associated with higher survival rates (95%) compared to intraperitoneal injection in this model.[9][10]
 - Place the pup in a warm, quiet environment and monitor for the onset of anesthesia.
- Anesthetic Depth Monitoring:
 - Assess the depth of anesthesia by checking for the loss of the righting reflex and the absence of a pedal withdrawal reflex (toe pinch).
 - A surgical plane of anesthesia is reached when the animal does not react to painful stimuli. Note that random, non-pain-related movements may still occur.[9][10]
- Surgical Procedure:
 - Maintain the animal's body temperature between 36.0°C and 38.0°C using a controlled heating pad.

- Perform the intracranial surgery. The duration of surgical anesthesia is typically sufficient for short to moderately long procedures.
- Post-operative Care and Recovery:
 - Following surgery, allow the pup to recover in a warm, clean environment.
 - Monitor the animal for return of the righting reflex and normal activity.
 - Once fully recovered, return the pup to the dam and littermates.

[Click to download full resolution via product page](#)

A typical experimental workflow using **Hypnorm** for anesthesia in rodents.

Considerations and Best Practices

- Thermoregulation: Anesthetized rodents are highly susceptible to hypothermia due to their large surface area to body mass ratio. It is crucial to maintain body temperature with a controlled heat source during and after the procedure.[2]
- Respiratory Depression: Fentanyl is a potent respiratory depressant. Careful monitoring of the animal's breathing rate and depth is essential. In case of severe respiratory depression, a narcotic antagonist such as naloxone can be used as a reversal agent.[2]
- Muscle Relaxation: **Hypnorm** alone provides poor muscle relaxation. For surgical procedures requiring significant muscle relaxation, it must be combined with a benzodiazepine.[4]
- Species and Strain Variability: The response to **Hypnorm** can vary between different species and even strains of the same species. It is advisable to conduct pilot studies to determine the optimal dosage for a specific animal model.
- Regulatory Compliance: Fentanyl is a controlled substance, and its acquisition, storage, use, and disposal must comply with all relevant regulations.[2]

Conclusion

Hypnorm neuroleptanalgesia is a valuable and widely used tool in preclinical research, providing effective sedation and analgesia for a variety of procedures in laboratory rodents. A thorough understanding of its components, mechanisms of action, and potential side effects, combined with careful dosing and physiological monitoring, is essential for its safe and effective use. This guide provides the foundational knowledge and practical data for researchers to incorporate **Hypnorm** into their experimental designs, ensuring both animal welfare and the integrity of scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 2. researchgate.net [researchgate.net]
- 3. Multiple sites for the cardiovascular actions of fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Respiratory Depression Induced by Fentanyl in Rats Using the DECRO Jacketed Telemetry - Etisense [etisense.com]
- 9. researchgate.net [researchgate.net]
- 10. The successful use of fentanyl/fluanisone ('Hypnorm') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hypnorm Neuroleptanalgesia]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201082#what-is-hypnorm-neuroleptanalgesia\]](https://www.benchchem.com/product/b1201082#what-is-hypnorm-neuroleptanalgesia)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com